molecular formula C21H26ClN3O3 B194772 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide CAS No. 112885-33-3

4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide

Cat. No. B194772
CAS RN: 112885-33-3
M. Wt: 403.9 g/mol
InChI Key: LPMRXDXYXHBNIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide” is a chemical compound with the molecular formula C20H24ClN3O3 . It has been identified as an interesting member of a series of selective and potent gastroprokinetic agents .


Synthesis Analysis

A new series of 2-amino- and 2-(substituted amino)-N-[(4-benzyl-2-morpholinyl)methyl]benzamides has been synthesized . These compounds were examined to determine whether they have advantages over the 2-morpholinyl benzamides 1 with a 2-alkoxy group .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group, a morpholinyl group, and a benzamide group . The exact structure would require more specific information or advanced analytical techniques to determine.

Scientific Research Applications

Gastroprokinetic Agent Development

This compound has been identified as a member of a series of selective and potent gastroprokinetic agents . It shows promise in enhancing gastric emptying, which can be beneficial in treating conditions like gastroparesis. Researchers have synthesized derivatives to examine their advantages over existing 2-morpholinyl benzamides with a 2-alkoxy group .

Structure-Activity Relationship (SAR) Studies

The variations in the chemical structure of this compound allow for extensive SAR studies. These studies can help in understanding the molecular framework required for gastroprokinetic activity and could lead to the development of new therapeutic agents with improved efficacy and safety profiles .

Pharmacological Research

In pharmacology, this compound’s derivatives can be used to study their interaction with various biological targets. This can provide insights into the compound’s mechanism of action and its potential side effects .

Chemical Synthesis of Analogues

The compound serves as a starting point for the synthesis of a wide range of analogues. These analogues can be screened for various biological activities, leading to the discovery of compounds with potential therapeutic applications .

Biochemical Assays

Due to its structural features, the compound can be utilized in biochemical assays to produce peroxides or phenolic compounds. This application is particularly useful in biochemistry research for studying oxidative stress and related pathways .

Drug Metabolism Studies

As a benzamide derivative, this compound can be used in drug metabolism studies to explore how such compounds are processed in the body. This can help in predicting the metabolic fate of new drug candidates .

Comparative Efficacy Testing

The compound can be compared against standard agents like metoclopramide to evaluate its relative efficacy. This can aid in determining its potential as a superior gastroprokinetic agent .

Toxicological Assessments

It’s crucial to assess the safety profile of this compound. Toxicological studies can help determine the safe dosage range and identify any potential risks associated with its use .

Future Directions

The future directions for this compound could involve further exploration of its gastroprokinetic activity and potential applications in medical or pharmaceutical contexts .

properties

IUPAC Name

4-amino-N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-2-27-20-11-19(23)18(22)10-17(20)21(26)24-12-16-14-25(8-9-28-16)13-15-6-4-3-5-7-15/h3-7,10-11,16H,2,8-9,12-14,23H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMRXDXYXHBNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920928
Record name 4-Amino-N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide

CAS RN

112885-33-3
Record name 4-Amino-N-((4-benzyl-2-morpholinyl)-methyl)-5-chloro-2-ethoxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide
Reactant of Route 2
Reactant of Route 2
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide
Reactant of Route 3
Reactant of Route 3
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide
Reactant of Route 4
Reactant of Route 4
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide
Reactant of Route 5
Reactant of Route 5
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide
Reactant of Route 6
Reactant of Route 6
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.